Mal-amido-PEG4-NHS ester

Catalog No.
S534412
CAS No.
756525-99-2
M.F
C22H31N3O11
M. Wt
513.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-amido-PEG4-NHS ester

CAS Number

756525-99-2

Product Name

Mal-amido-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C22H31N3O11

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26)

InChI Key

XSRYGQJQNPJNKZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Mal-amido-PEG4-NHS

The exact mass of the compound Mal-amido-PEG4-NHS is 513.1959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mal-amido-PEG4-NHS ester (CAS: 756525-99-2) is a highly defined, heterobifunctional discrete PEG (dPEG) crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive maleimide group. Separated by a hydrophilic, 22-atom (24.8 Å) tetraethylene glycol spacer, this compound is engineered to facilitate orthogonal, two-step bioconjugation. In procurement and process development, it is primarily selected as a non-cleavable linker for antibody-drug conjugates (ADCs) and targeted nanomedicines, where its exact molecular weight (513.50 g/mol) and hydrophilic nature resolve the solubility and characterization bottlenecks inherent to traditional aliphatic linkers.

Substituting Mal-amido-PEG4-NHS ester with traditional non-PEGylated linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or polymeric PEG analogs fundamentally compromises processability and final product quality. SMCC relies on a highly hydrophobic cyclohexane bridge, which frequently necessitates the use of organic co-solvents (e.g., DMSO) and triggers severe conjugate aggregation and precipitation, particularly at high drug-to-antibody ratios (DAR) . Conversely, attempting to substitute with polymeric PEG linkers introduces polydispersity (a mixture of chain lengths), which creates heterogeneous conjugate populations, complicates analytical characterization via mass spectrometry, and increases regulatory friction . The discrete PEG4 spacer uniquely balances exact mass homogeneity with sufficient hydrophilicity to maintain monodisperse, stable conjugates in purely aqueous buffers.

Aqueous Solubility and Aggregation Prevention in ADC Synthesis

The incorporation of the discrete PEG4 spacer creates a hydrophilic hydration sphere that mitigates the hydrophobic collapse typical of standard aliphatic linkers . When comparing ADC constructs, the use of Mal-PEG4-NHS ester maintains conjugate solubility in pure phosphate-buffered saline (PBS) without the need for DMSO. Chromatographic analysis (SEC) of optimized ADC constructs using PEG4 linkers demonstrates <1.0% total aggregation, whereas non-PEGylated comparators like SMCC significantly increase the overall hydrophobicity of the conjugate, leading to precipitation artifacts and elevated aggregation rates at higher DARs .

Evidence DimensionConjugate aggregation and aqueous processability
Target Compound Data<1.0% total aggregation in optimized DAR 4 ADC constructs; processable in pure PBS
Comparator Or BaselineSMCC (non-PEGylated): Induces hydrophobic collapse, requires DMSO co-solvents, and increases aggregation propensity
Quantified DifferenceElimination of organic co-solvent requirement and suppression of aggregation to <1.0%
ConditionsSize Exclusion Chromatography (SEC) of DAR 4 ADC constructs in aqueous buffer

Eliminating organic co-solvents and preventing aggregation directly improves manufacturing yields and ensures the safety and viability of the final therapeutic conjugate.

Conjugate Homogeneity and Exact Mass Precision

Unlike polymeric PEG linkers which possess a Poisson distribution of molecular weights, Mal-amido-PEG4-NHS ester is synthesized as a discrete molecule with an exact molecular weight of 513.50 g/mol (>98% purity) . This exact mass is critical for generating a homogeneous drug-to-antibody ratio (DAR). When analyzed via Capillary Gel Electrophoresis (CGE) or Hydrophobic Interaction Chromatography (HIC), constructs utilizing discrete PEG4 linkers yield sharply defined, monodisperse DAR species, whereas polymeric comparators produce overlapping, heterogeneous peaks that complicate both process validation and regulatory approval .

Evidence DimensionMolecular weight distribution and DAR homogeneity
Target Compound DataExact MW of 513.50 g/mol; yields discrete, quantifiable DAR species
Comparator Or BaselinePolymeric Mal-PEG-NHS: Polydisperse mixture of chain lengths
Quantified DifferenceTransition from a Poisson distribution of masses to a single, defined molecular entity (>98% purity)
ConditionsAnalytical characterization via HIC and CGE

Procuring a discrete PEG guarantees batch-to-batch reproducibility and simplifies the rigorous analytical characterization required for clinical-grade biotherapeutics.

Optimized Spacer Length for Steric Relief

The tetraethylene glycol (PEG4) spacer provides a precisely defined distance of 24.6 to 24.8 Å (22 atoms) between the amine and sulfhydryl reactive groups . This is substantially longer than the ~8.3 Å rigid spacer of SMCC, providing critical steric relief that facilitates efficient two-step orthogonal conjugation without shielding large payloads. Furthermore, unlike excessively long linkers (e.g., PEG24), the PEG4 spacer does not sterically hinder the antibody's interaction with Fcgamma receptors, thereby preserving the molecule's native effector functions while still shielding the payload .

Evidence DimensionSpacer length and steric accessibility
Target Compound Data~24.6 Å flexible hydrophilic spacer
Comparator Or BaselineSMCC (~8.3 Å rigid spacer) and Mal-PEG24-NHS (excessively long spacer)
Quantified Difference~3x longer reach than SMCC to prevent payload shielding, without the Fcgamma interference seen in PEG24
ConditionsOrthogonal two-step conjugation and Fcgamma binding assays

The specific PEG4 length strikes the optimal balance between providing enough steric freedom for high-yield conjugation and preserving the biological activity of the carrier protein.

Synthesis of High-DAR Antibody-Drug Conjugates (ADCs)

Because the PEG4 spacer prevents the hydrophobic collapse associated with traditional linkers, Mal-amido-PEG4-NHS ester is the preferred choice for conjugating highly hydrophobic cytotoxic payloads to monoclonal antibodies. It allows for higher Drug-to-Antibody Ratios (DAR) without triggering precipitation during the aqueous conjugation process [1].

Development of Homogeneous Bioconjugates and Degraders

The exact molecular weight and discrete nature of the PEG4 spacer make it ideal for synthesizing precisely defined bioconjugates. It provides a defined, flexible distance between functional moieties, ensuring reproducible linker length which is critical for optimal target binding and regulatory characterization [2].

Surface Immobilization and Nanoparticle Functionalization

The compound is highly effective for crosslinking amine-functionalized surfaces (such as biosensor chips or PEGylated liposomes) with thiol-containing biomolecules. The ~24.6 Å hydrophilic spacer ensures that the immobilized proteins remain accessible and retain their native conformation, free from the steric hindrance caused by ultra-short aliphatic crosslinkers [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

513.19585881 Da

Monoisotopic Mass

513.19585881 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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